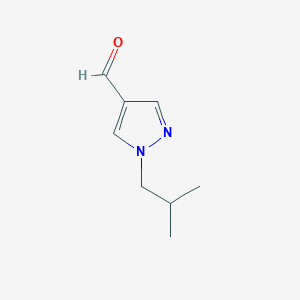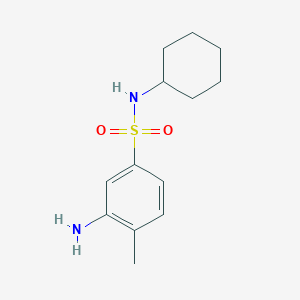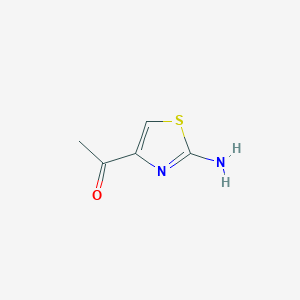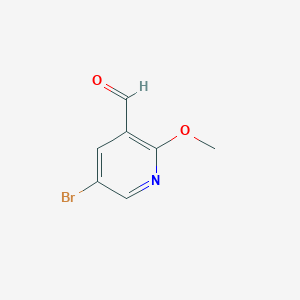
5-Bromo-2-méthoxypyridine-3-carbaldéhyde
Vue d'ensemble
Description
5-Bromo-2-methoxypyridine-3-carbaldehyde: is a chemical compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 2-position, and an aldehyde group at the 3-position of the pyridine ring . This compound is commonly used as a synthetic building block in organic synthesis and pharmaceutical research .
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-methoxypyridine-3-carbaldehyde is widely used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In pharmaceutical research, this compound serves as an intermediate in the synthesis of potential drug candidates. It has been used in the development of selective CB2 agonists, which are being investigated for their therapeutic potential in treating conditions such as inflammation and pain .
Industry: The compound is also used in the production of agrochemicals and fine chemicals. Its versatility as a synthetic intermediate makes it valuable in various industrial applications .
Safety and Hazards
This compound is light and moisture sensitive . It should be stored in a cool place and the container should be kept tightly closed in a dry and well-ventilated place . It is incompatible with oxidizing agents . It can cause skin irritation and serious eye irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .
Orientations Futures
Mécanisme D'action
Target of Action
5-Bromo-2-methoxypyridine-3-carbaldehyde, also known as 5-Bromo-2-methoxynicotinaldehyde, is used as a ligand for the central nicotinic acetylcholine receptor . The central nicotinic acetylcholine receptor plays a crucial role in the transmission of signals in the nervous system.
Mode of Action
As a ligand, it likely binds to the central nicotinic acetylcholine receptor, potentially altering the receptor’s activity and influencing signal transmission .
Biochemical Pathways
Given its role as a ligand for the central nicotinic acetylcholine receptor, it may influence pathways related to neurotransmission .
Result of Action
It has been used as a reactant in the assessment of novel series of selective cb2 agonists using parallel synthesis protocols . This suggests that it may have potential effects on the endocannabinoid system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxypyridine-3-carbaldehyde typically involves the bromination of 2-methoxypyridine followed by formylation. One common method includes the following steps:
Bromination: 2-Methoxypyridine is reacted with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to introduce the bromine atom at the 5-position.
Industrial Production Methods: Industrial production methods for 5-Bromo-2-methoxypyridine-3-carbaldehyde may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Bromo-2-methoxypyridine-3-carbaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.
Major Products:
Oxidation: 5-Bromo-2-methoxypyridine-3-carboxylic acid.
Reduction: 5-Bromo-2-methoxypyridine-3-methanol.
Substitution: Various biaryl compounds depending on the boronic acid used.
Comparaison Avec Des Composés Similaires
5-Bromo-2-methoxypyridine: Lacks the aldehyde group at the 3-position.
2-Methoxypyridine-3-carbaldehyde: Lacks the bromine atom at the 5-position.
5-Bromo-3-methoxypyridine-2-carbaldehyde: The positions of the methoxy and aldehyde groups are reversed.
Uniqueness: 5-Bromo-2-methoxypyridine-3-carbaldehyde is unique due to the specific arrangement of the bromine, methoxy, and aldehyde groups on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Propriétés
IUPAC Name |
5-bromo-2-methoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNOWEKCASDTFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363962 | |
| Record name | 5-Bromo-2-methoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103058-87-3 | |
| Record name | 5-Bromo-2-methoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-methoxypyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


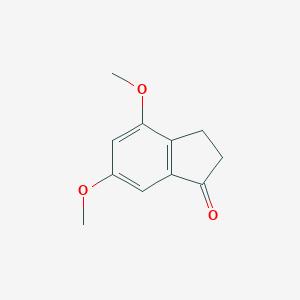

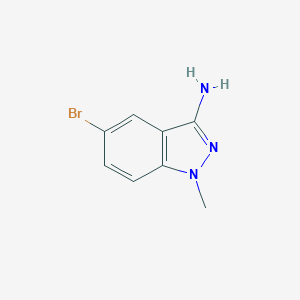
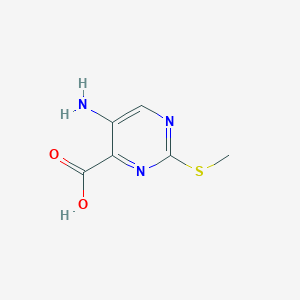
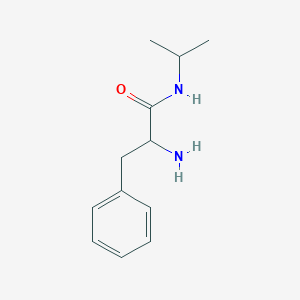
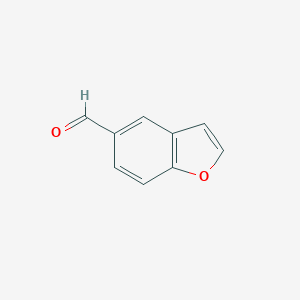
![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)
